![molecular formula C8H5BrN2O B1292441 4-Bromo-1H-indazole-3-carbaldehyde CAS No. 885521-76-6](/img/structure/B1292441.png)
4-Bromo-1H-indazole-3-carbaldehyde
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Overview
Description
4-Bromo-1H-indazole-3-carbaldehyde is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar brominated aromatic aldehydes and their chemical behavior, which can be extrapolated to understand the properties and reactions of this compound.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehydes are reacted with arylhydrazines to produce 1-aryl-1H-indazoles, using a palladium catalyst and phosphorus chelating ligands . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the structure of brominated aromatic aldehydes. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . This suggests that a similar approach could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical behavior of brominated aldehydes can involve cyclization reactions, as seen with 3-bromopyridine-4-carbaldehyde, which cyclizes with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . This indicates that this compound may also undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic aldehydes can be influenced by the solvent used. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent . This implies that the properties of this compound would also be solvent-dependent. Additionally, the formation of hydrogen bonds and molecular arrangements can affect the properties of these compounds, as demonstrated by the behavior of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone .
Scientific Research Applications
Synthesis Techniques
- Synthesis of 1H-Indazole-3-Carbaldehyde : 1H-Indazole-3-carbaldehyde is synthesized through the ring opening of indole in acid condition, followed by diazotization with sodium nitrite and cyclization. This method is cost-effective, simple, and suitable for industrial production (Gong Ping, 2012).
Chemical Probes and Sensing Applications
- Homocysteine Detection : A fluorescence probe designed for homocysteine detection in living cells utilizes derivatives like 2H-[1,2,3]-triazole-4-carbaldehyde, exhibiting high selectivity and sensitivity. This has significant potential for researching effects in biological systems (Yicheng Chu et al., 2019).
Marine Natural Products
- Marine Sponge Alkaloids : Bisindole alkaloids, including derivatives like 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges. These compounds are noteworthy for their unique structural features (M. McKay et al., 2002).
Structural and Spectroscopic Analysis
- Structural Analysis : 1H-Indazole-3-carbaldehyde has been analyzed for its intermolecular interactions using X-ray, FT-IR, FT-Raman, and computational (DFT) methods, highlighting its molecular and electronic structures (B. Morzyk-Ociepa et al., 2021).
Applications in Organic Synthesis
Synthesis of Triazole Derivatives : Triazole, thiadiazole, and thiazole derivatives have been synthesized using carbaldehyde groups, indicating their utility in organic synthesis and anti-corrosion applications (Thamer A. Rehan et al., 2021).
Synthesis of 1H-Indazole-3-Carboxaldehyde Derivatives : These derivatives serve as key intermediates for polyfunctionalized indazoles, especially in medicinal chemistry as kinase inhibitors (A. Chevalier et al., 2018).
Synthesis of Alkaloids : The synthesis of 2-aminoimidazole alkaloids using 2-amino-1H-imidazol-4-carbaldehyde derivatives highlights the compound's role as a building block in complex organic syntheses (N. Ando, S. Terashima, 2010).
Mechanism of Action
Target of Action
4-Bromo-1H-indazole-3-carbaldehyde is a key building block for the assembly of azepino[3,4,5-cd]indoles and spiroindolines . It has been explored for its potential therapeutic applications, particularly in the synthesis of active molecules .
Mode of Action
It’s known that the compound is used in multicomponent reactions (mcrs) to generate biologically active structures . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Biochemical Pathways
It’s known that indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . These derivatives play a significant role in cell biology .
Result of Action
It’s known that the compound is used in the synthesis of active molecules . The resulting molecules could have various biologically vital properties .
Safety and Hazards
4-Bromo-1H-indazole-3-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of 4-Bromo-1H-indazole-3-carbaldehyde research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .
properties
IUPAC Name |
4-bromo-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPWFKJANMVAIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646266 |
Source
|
Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-76-6 |
Source
|
Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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